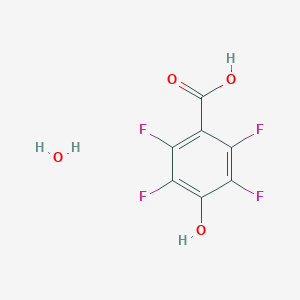

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Description

The exact mass of the compound 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXKLSXOHABRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544493 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-02-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Professional Whitepaper on the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, a critical fluorinated building block in modern chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causal relationships between the compound's perfluorinated structure and its unique characteristics, such as enhanced acidity and distinct thermal behavior. We present detailed, field-proven protocols for the experimental determination of key parameters, including melting point, acid dissociation constant (pKa), and solubility. All quantitative data are summarized in comparative tables, and experimental workflows are visualized to ensure clarity and reproducibility. This guide serves as an authoritative resource, grounding its claims in verifiable references to empower scientists in leveraging this versatile compound for applications ranging from the synthesis of advanced materials to the development of novel therapeutics.

Introduction & Strategic Significance

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a specialized aromatic compound whose utility is profoundly influenced by the presence of four fluorine atoms on the benzene ring.[1] This perfluorination imparts unique electronic and steric properties not found in its non-fluorinated analog, 4-hydroxybenzoic acid. Understanding the physicochemical nature of its hydrate form is paramount for its effective application in synthesis, formulation, and biological studies.

1.1. Molecular Identity

Correctly identifying the specific form of the material—anhydrous versus hydrate—is the first critical step in any experimental design, as the presence of water molecules in the crystal lattice significantly alters its physical properties.

-

Chemical Name: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

-

Synonyms: 4-Carboxy-2,3,5,6-tetrafluorophenol hydrate[2]

-

Molecular Formula: C₇H₂F₄O₃ · xH₂O[3]

-

Molecular Weight: 210.08 g/mol (on an anhydrous basis)[2][3][4][5]

-

CAS Numbers:

1.2. The Scientific Rationale: Impact of Perfluorination

The strategic replacement of hydrogen with fluorine atoms is a cornerstone of modern medicinal chemistry and materials science. In this molecule, perfluorination creates a powerful electron-withdrawing effect, which is the root cause of its most important chemical characteristics.

-

Enhanced Acidity: The fluorine atoms inductively pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion. This makes the proton easier to donate, drastically increasing the compound's acidity compared to 4-hydroxybenzoic acid.

-

Increased Lipophilicity & Bioactivity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, often leading to improved bioavailability and potency in drug candidates.[1][4]

-

Chemical and Thermal Stability: The strength of the Carbon-Fluorine bond contributes to the overall stability of the molecule, making it a robust building block for creating specialty polymers and coatings with high chemical and thermal resistance.[4]

1.3. Key Applications in Research & Development

The unique properties of this compound have made it a valuable intermediate in several high-value applications:

-

Pharmaceutical Development: It is a precursor for synthesizing novel inhibitors of enzymes like protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), which are targets in cancer therapy.[2]

-

Bioimaging: The molecule is used to create quenched fluorescent probes that become active only after reacting with a specific biological target, such as a protease, enabling precise imaging of enzyme activity in living systems.[2]

-

Materials Science: It serves as a monomer or building block for fluorinated polymers and specialty coatings, leveraging its inherent stability to enhance material performance.[4]

Core Physicochemical Properties: Data and Protocols

This section provides quantitative data and the experimental methodologies required to validate them. The distinction between the hydrate and anhydrous forms is a recurring and critical theme.

2.1. Melting Point Analysis

The melting point is a fundamental indicator of purity and identity. For this compound, it is also the primary method for distinguishing the hydrate from the anhydrous form. The presence of water of hydration disrupts the crystal lattice, requiring less energy to break it apart, resulting in a lower melting point.

Table 1: Comparative Melting Point Data

| Form | Melting Point (°C) | Citation(s) |

| Hydrate | 104 - 107 | [6][8] |

| Anhydrous | 145 - 156 | [2][4][7] |

The wide range reported for the anhydrous form (145-156 °C) may be due to different measurement techniques or trace impurities. However, the significant gap of ~40 °C between the hydrate and anhydrous forms is a reliable diagnostic feature. Any sample melting near 105 °C should be presumed to be the hydrate.

This protocol ensures an accurate and reproducible melting point measurement, a critical quality control step.

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula. This ensures uniform heat transfer within the capillary.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm height) of the material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly at the bottom. A tightly packed sample prevents air pockets that can lead to inaccurate readings.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Ramping & Observation:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range.

-

Approximately 15-20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring accuracy.

-

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Sigma Aldrich 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]

- 8. 2,3,5,6-四氟-4-羟基苯甲酸 水合物 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (CAS No. 207738-02-1): Properties and Applications in Drug Discovery and Chemical Biology

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA), a fluorinated aromatic carboxylic acid with significant applications as a versatile building block in medicinal chemistry and chemical biology. This document will delve into its physicochemical properties, synthesis, and, most importantly, its role in the development of enzyme inhibitors and advanced fluorescent probes. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, increase binding affinity, and modulate pKa, thereby improving the overall druglike properties of a compound. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA) is a prime example of a fluorinated building block that offers these advantages to drug discovery programs. Its perfluorinated phenyl ring, coupled with reactive hydroxyl and carboxylic acid functionalities, makes it a valuable precursor for a diverse range of biologically active molecules.

Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

TFHBA, often available as a hydrate, is a white to off-white crystalline solid. The presence of four fluorine atoms on the benzene ring significantly impacts its electronic properties and acidity.

| Property | Value | Reference(s) |

| CAS Number | 207738-02-1 | [1] |

| Molecular Formula | C₇H₂F₄O₃ (anhydrous) | [1] |

| Molecular Weight | 210.08 g/mol (anhydrous basis) | [1] |

| Melting Point | 104-107 °C (hydrate) | [1] |

| Appearance | White to off-white crystalline solid | |

| Synonyms | 4-Carboxy-2,3,5,6-tetrafluorophenol, 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid | |

| pKa | ~5.3 (estimated, significantly more acidic than its non-fluorinated analog, 4-hydroxybenzoic acid with a pKa of ~9.3) | [1] |

The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group and the carboxylic acid, a crucial factor in its reactivity and interaction with biological targets.

Synthesis and Derivatization

General Synthesis of Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids often involves multi-step processes starting from commercially available fluorinated precursors. While a specific, detailed protocol for the industrial-scale synthesis of TFHBA was not found in the immediate search, general methods for the preparation of similar compounds often involve the carboxylation of fluorinated phenols or the hydrolysis of corresponding nitriles.

Key Derivatization Reactions

The true utility of TFHBA lies in its capacity to be readily derivatized. The hydroxyl and carboxylic acid groups serve as handles for a variety of chemical transformations, including esterification, amidation, and etherification.

One notable application of TFHBA is in the preparation of ligands such as methyl 2,3,5,6-tetrafluoro-4-oxybenzoate. This derivative can be used to tune the reactivity of molecules and for immobilization on solid supports.

Experimental Protocol: General Esterification of TFHBA

-

Objective: To synthesize the methyl ester of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.

-

Materials:

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

-

Methanol (anhydrous)

-

Thionyl chloride or a catalytic amount of a strong acid (e.g., sulfuric acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or other suitable organic solvent

-

-

Procedure:

-

Dissolve 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure methyl 2,3,5,6-tetrafluoro-4-oxybenzoate.

-

-

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Drug Discovery and Chemical Biology

TFHBA is a key intermediate in the synthesis of compounds with significant biological activity. Its perfluorinated core often imparts desirable properties to the final molecules.

Inhibitors of Protein Prenylation: Targeting FTase and GGTase

Protein prenylation, the attachment of isoprenoid lipids to proteins, is a critical post-translational modification that governs the subcellular localization and function of numerous proteins involved in cell signaling, proliferation, and survival. Farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) are key enzymes in this process and are attractive targets for cancer therapy.

TFHBA is a precursor in the synthesis of novel inhibitors of FTase and GGTase.[1] Derivatives of TFHBA have demonstrated potent inhibition of these enzymes, with reported potencies in the micromolar range (IC₅₀ of 2.9 µM against FTase and 7.5 µM against GGTase).[1] The synthesis of these inhibitors often involves a Mitsunobu reaction to couple a farnesyl or geranylgeranyl mimetic to the hydroxyl group of a TFHBA derivative.

Conceptual Workflow: Synthesis of FTase/GGTase Inhibitors from TFHBA

Caption: Synthetic workflow for FTase/GGTase inhibitors from TFHBA.

The tetrafluorinated phenyl ring in these inhibitors likely contributes to enhanced binding affinity within the active site of the enzymes and improved metabolic stability.

Quenched Activity-Based Probes for Imaging Protease Activity

Cysteine cathepsins are a family of proteases that are often upregulated in various diseases, including cancer, where they play crucial roles in tumor progression, invasion, and metastasis. The development of probes to visualize the activity of these enzymes in living systems is of great interest for both basic research and clinical diagnostics.

TFHBA is a critical component in the synthesis of BMV109 , a quenched activity-based probe (qABP) for imaging cysteine cathepsin activity.[1][2] BMV109 is designed to be intrinsically non-fluorescent. Upon recognition and cleavage by an active cathepsin, a quencher molecule is released, and the probe becomes fluorescent as it covalently binds to the active site of the enzyme.[2][3] This "turn-on" mechanism provides a high signal-to-noise ratio for imaging.

The synthesis of BMV109 utilizes a 2,3,5,6-tetrafluorophenoxymethyl ketone (PMK) electrophile, which is derived from TFHBA.[2] The PMK warhead offers improved in vivo stability compared to earlier generations of probes.[2] BMV109 has been successfully used for non-invasive optical imaging of tumors in animal models of breast and colon cancer.[2][3]

Signaling Pathway: Mechanism of Action of BMV109

Caption: Activation mechanism of the BMV109 fluorescent probe.

Conclusion and Future Perspectives

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a testament to the power of fluorine chemistry in modern drug discovery and chemical biology. Its unique physicochemical properties, stemming from its perfluorinated core, make it an invaluable building block for creating sophisticated molecular tools and potential therapeutic agents. The successful application of TFHBA in the development of potent enzyme inhibitors and highly sensitive fluorescent probes underscores its versatility.

Future research will likely expand the utility of TFHBA into other areas of medicinal chemistry. Its potential as a scaffold for developing new anti-inflammatory, analgesic, and antimicrobial agents warrants further investigation.[4] As our understanding of the intricate roles of fluorination in molecular recognition and metabolism deepens, the demand for strategically fluorinated building blocks like TFHBA is poised to grow, paving the way for the next generation of innovative therapeutics and diagnostics.

References

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid - BU CyberSec Lab. (URL: Not available)

-

A bright future for precision medicine: advances in fluorescent chemical probe design and their clinical application - PubMed Central. (URL: [Link])

-

Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - NIH. (URL: [Link])

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. (URL: [Link])

-

Improved Quenched Fluorescent Probe for Imaging of Cysteine Cathepsin Activity | Request PDF - ResearchGate. (URL: [Link])

-

Labeling of active proteases in fresh-frozen tissues by topical application of quenched activity-based probes - Stanford Medicine. (URL: [Link])

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: [Link])

-

Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem. (URL: [Link])

-

Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (URL: [Link])

-

Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal - ResearchGate. (URL: [Link])

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

Sources

A Technical Guide to the Molecular Structure of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its perfluorinated ring system imparts unique electronic properties, chemical stability, and lipophilicity, making it a valuable precursor for advanced pharmaceuticals and functional polymers.[1] This guide provides an in-depth analysis of the molecular structure of its hydrated form, a common state for carboxylic acids.

As a Senior Application Scientist, it is crucial to note that while a definitive single-crystal X-ray structure for the hydrate of TFHBA is not publicly available in crystallographic databases as of this writing, its structure can be confidently inferred. The analysis herein is built upon a robust model derived from well-characterized analogous compounds, particularly other carboxylic acid hydrates. This guide synthesizes crystallographic principles, spectroscopic data, and physicochemical properties to provide a comprehensive and field-proven understanding of the molecule's architecture and its implications for research and development.

In-Depth Molecular Structure Analysis

The structure of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate is best understood by examining the core aromatic moiety and the pivotal role of the water molecule in establishing the solid-state architecture through hydrogen bonding.

The Core Moiety: Electronic Influence of Perfluorination

The central feature is a benzene ring symmetrically substituted with four fluorine atoms, a hydroxyl group, and a carboxylic acid group in a para arrangement. The four electron-withdrawing fluorine atoms exert a powerful inductive effect (-I) across the ring. This effect is central to the molecule's reactivity and acidity, significantly influencing the electron density of both the phenolic hydroxyl and the carboxylic acid groups.

The Role of Hydration: A Hydrogen-Bonded Network

Carboxylic acids, especially those with additional hydrogen-bonding groups, frequently crystallize from aqueous solutions with one or more water molecules.[2] These are not mere impurities but integral components of the crystal lattice, dictating the overall solid-state structure.[3] For TFHBA hydrate, a monohydrate is the commonly supplied form.

Based on extensive studies of similar structures, such as oxalic acid dihydrate and long-chain perfluorocarboxylic acid monohydrates, a distinct and stable hydrogen-bonding pattern is predicted.[3] The water molecule acts as a bridge, accepting a hydrogen bond from the acidic proton of the carboxylic acid group and, in turn, donating hydrogen bonds to the carbonyl oxygen of an adjacent TFHBA molecule. This creates a robust, interconnected network.

The key interactions stabilizing the crystal lattice are:

-

Strong Carboxyl-Water Hydrogen Bond: The most acidic proton (from the -COOH group) forms a strong hydrogen bond to the oxygen atom of the water molecule.

-

Water-Carbonyl Hydrogen Bond: The water molecule then donates a proton to the carbonyl oxygen (C=O) of a neighboring TFHBA molecule.

-

Phenolic and Water Interactions: The phenolic hydroxyl group (-OH) and potentially the second proton of the water molecule can engage in further, weaker hydrogen bonds, often with the oxygen atoms of carboxylate or hydroxyl groups of other adjacent molecules, solidifying the three-dimensional packing.

This type of network prevents the classic head-to-head dimer formation commonly seen in anhydrous carboxylic acids.[4]

Crystallographic Parameters and Bond Lengths

While specific data for the hydrate is unavailable, analysis of high-resolution X-ray structures of similar molecules provides expected bond lengths that can confirm protonation states.[5]

| Bond Type | Expected Length (Å) | Causality & Significance |

| C=O (Protonated Carboxyl) | ~1.21 Å | The double-bond character is localized. |

| C-OH (Protonated Carboxyl) | ~1.30 Å | The single-bond character is pronounced. |

| C-O (Deprotonated Carboxylate) | ~1.26 Å | Resonance delocalizes the charge, resulting in two identical, intermediate-length bonds. |

| O-H···O (Strong H-Bond) | 2.4 - 2.6 Å | Distances in this range, shorter than the sum of van der Waals radii, indicate a strong, charge-assisted interaction, typical for acid-water bonds.[6][7] |

The presence of distinct C=O and C-OH bond lengths in a future crystal structure would definitively confirm the neutral (non-zwitterionic) nature of the TFHBA molecule within the hydrate crystal, as modeled above.

Physicochemical Properties and Structural Correlation

The molecular structure directly dictates the compound's bulk properties. Understanding this relationship is key to predicting its behavior in experimental settings.

| Property | Value | Scientific Interpretation & Causality |

| Molecular Weight | 210.08 g/mol (anhydrous) | Foundational for stoichiometric calculations. |

| Melting Point (Hydrate) | 104-107 °C[8] | The energy required to break the crystal lattice, including the integral hydrogen-bonded water network. |

| Melting Point (Anhydrous) | 151-153 °C | Significantly higher than the hydrate, indicating a different, more stable crystal packing arrangement (likely a classic dimer) once water is removed. |

| pKa (Carboxylic Acid) | ~5.3 | This value is dramatically lower than that of its non-fluorinated analog, 4-hydroxybenzoic acid (pKa ~9.3). This ~4-unit drop (a 10,000-fold increase in acidity) is a direct consequence of the strong inductive electron withdrawal by the four fluorine atoms, which stabilizes the resulting carboxylate anion. |

Spectroscopic Signature and Structural Confirmation

Spectroscopic techniques provide experimental validation of the proposed molecular structure.

-

Infrared (IR) and Raman Spectroscopy : The IR spectrum of a hydrated carboxylic acid is distinct from its anhydrous dimer. For the hydrate, one expects to see:

-

Broad O-H Stretching: A very broad absorption band, typically from 3000 cm⁻¹ down to below 2000 cm⁻¹, is characteristic of the very strong O-H···O hydrogen bond between the carboxylic acid and the water molecule.

-

Water Molecule Vibrations: Sharper bands corresponding to the stretching and bending modes of the less strongly bound water molecule itself.

-

Carbonyl (C=O) Stretch: A strong band typically around 1700-1720 cm⁻¹, confirming the presence of a protonated carboxylic acid group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Would show three distinct signals: a highly deshielded, broad singlet for the carboxylic acid proton, a singlet for the phenolic proton, and a signal corresponding to the water of hydration. The exact chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: The high symmetry of the molecule means only a few signals would be observed for the aromatic carbons, with their chemical shifts and C-F coupling constants providing insight into the electronic environment.

-

¹⁹F NMR: Due to symmetry, a single signal would be expected for the four equivalent fluorine atoms.

-

Application in Drug Development and Chemical Biology

The unique properties endowed by the perfluorinated structure make TFHBA a valuable intermediate.

-

Enzyme Inhibitor Synthesis: TFHBA has been used as a key building block in the synthesis of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes implicated in cancer signaling pathways. The fluorinated ring can enhance binding affinity and improve pharmacokinetic properties like cell permeability.

-

Bioimaging Probes: It serves as a precursor for quenched fluorescent activity-based probes. These smart molecules are designed to be non-fluorescent until they react with a specific target enzyme, allowing for the imaging of enzymatic activity in living cells.

Experimental Protocol: Crystallization for Structural Analysis

To obtain definitive structural data, single crystals suitable for X-ray diffraction are required. The following protocol outlines a field-proven methodology for this purpose.

Objective: To grow single crystals of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate.

Methodology: Slow Evaporation from a Saturated Solution

-

Solvent Selection: Prepare a small set of solvent systems. Start with deionized water, ethanol/water mixtures (e.g., 9:1, 1:1), and acetone/water (9:1). The goal is to find a system where the compound is sparingly soluble at room temperature.

-

Solution Preparation: In a clean 10 mL glass vial, add ~20-30 mg of TFHBA hydrate powder.

-

Dissolution: Add the chosen solvent dropwise while gently warming (do not exceed 40-50 °C) and stirring until the solid is fully dissolved. Aim for a solution that is close to saturation.

-

Filtration: Filter the warm solution through a 0.22 µm syringe filter into a new, clean vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals instead of a few large single crystals.

-

Crystallization: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This allows for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial daily without disturbing it. Crystals should appear within a few days to two weeks.

-

Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) have formed, carefully remove a select few using a nylon loop and immediately mount them on a goniometer for X-ray diffraction analysis.

Conclusion

While awaiting a definitive published crystal structure, a robust and scientifically sound model of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate can be constructed. The molecule's properties are dominated by the strong inductive effect of its four fluorine atoms and, in the solid state, by an extensive hydrogen-bonding network mediated by an integral water molecule. This framework, where water bridges adjacent TFHBA molecules, is key to understanding its physical properties and provides a crucial foundation for its strategic use as a versatile building block in the development of next-generation therapeutics and advanced materials.

References

-

Štumpf, M., et al. (2022). Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate. Molecules, 27(11), 3568. Available at: [Link]

-

Fenn, T. D., et al. (2014). Short Carboxylic Acid-Carboxylate Hydrogen Bonds Can Have Fully Localized Protons. Journal of the American Chemical Society, 136(26), 9419–9427. Available at: [Link]

-

ResearchGate. (n.d.). The hydrogen bond lengths for the two hydrogen bonds in each of the complexes. Retrieved January 14, 2026, from [Link]

-

Falke, J. J., & Koutmos, M. (2018). Hydrogen Bonds: Simple after All?. Biochemistry, 57(16), 2329–2330. Available at: [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved January 14, 2026, from [Link]

-

Rath, N. P., & Kochi, J. K. (2004). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Journal of the American Chemical Society, 126(48), 15836–15847. Available at: [Link]

- Google Patents. (1989). US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98835, Tetrafluoro-4-hydroxybenzoic acid. Retrieved January 14, 2026, from [Link].

-

Bolla, G., & Nangia, A. (2016). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 6(8), 91. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (96%). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short Carboxylic Acid-Carboxylate Hydrogen Bonds Can Have Fully Localized Protons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. moodle2.units.it [moodle2.units.it]

A Deep Dive into the Spectroscopic Signature of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Key Fluorinated Building Block

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, particularly in its hydrate form, is a crucial building block in medicinal chemistry and materials science. Its highly fluorinated aromatic ring imparts unique properties, including altered acidity and lipophilicity, making it a valuable synthon for the development of novel pharmaceuticals and functional materials.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is where spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) become indispensable.

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate. Moving beyond a simple presentation of spectra, this document delves into the rationale behind the observed spectroscopic features, offering insights into the interpretation of the data and providing robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the immediate chemical environment of the fluorine atoms within the molecule. For 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural elucidation.

¹H NMR Spectroscopy: Identifying the Labile Protons

The ¹H NMR spectrum of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is expected to be relatively simple, revealing the presence of the acidic protons from the carboxylic acid and hydroxyl groups, as well as the protons from the water of hydration.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~10.0 - 11.0 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~3.3 | Singlet | 2H | Water of Hydration (H₂O) |

Interpretation and Causality: The acidic protons of the carboxylic acid and hydroxyl groups are highly deshielded due to the electronegativity of the attached oxygen atoms and their involvement in hydrogen bonding. This results in their downfield chemical shifts. Their signals are typically broad due to chemical exchange with residual water in the solvent and with each other. The water of hydration gives rise to a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Due to the presence of fluorine atoms, the carbon signals will exhibit splitting due to C-F coupling.

¹³C NMR Spectral Data (Predicted, based on similar compounds)

| Chemical Shift (δ) ppm | Multiplicity (J-coupling) | Assignment |

| ~165 | Triplet (³JCF) | Carboxylic Acid (C=O) |

| ~137-142 | Multiplet | C-F (aromatic) |

| ~137-142 | Multiplet | C-OH (aromatic) |

| ~105 | Triplet (²JCF) | C-COOH (aromatic) |

Interpretation and Causality: The carbonyl carbon of the carboxylic acid appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons directly bonded to fluorine atoms will appear as complex multiplets due to one-bond and multi-bond C-F couplings.[2] The carbon bearing the hydroxyl group will also be in this region. The carbon attached to the carboxylic acid group is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shifts and coupling constants can be influenced by the solvent and the hydration state.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. In this symmetrically substituted molecule, all four fluorine atoms are chemically equivalent, which should result in a single signal.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity |

| -150 to -160 | Singlet |

Interpretation and Causality: The chemical shift of the fluorine atoms is influenced by the electronic environment of the aromatic ring. The presence of both an electron-withdrawing carboxylic acid group and an electron-donating hydroxyl group will affect the shielding of the fluorine nuclei. The observation of a single peak confirms the symmetrical substitution pattern of the tetrafluorinated ring.

Experimental Protocol for NMR Spectroscopy

A robust and reliable protocol is essential for acquiring high-quality NMR data.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate due to its ability to dissolve the compound and its relatively high boiling point.[3][4][5]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ for ¹H and ¹⁹F NMR, and a more concentrated solution of 50-100 mg for ¹³C NMR.[4]

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

Instrumental Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

-

¹³C NMR:

-

Use proton decoupling to simplify the spectrum.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR:

-

Proton decoupling is generally not necessary but can be used to simplify the spectrum if there are any long-range H-F couplings.

-

Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -200 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydration

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, the IR spectrum will be characterized by the vibrational modes of the carboxylic acid, hydroxyl group, the fluorinated aromatic ring, and the water of hydration.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3600 | Broad, Strong | O-H stretch (water of hydration) |

| 2500 - 3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Medium | O-H bend (water of hydration) |

| 1400 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1100 - 1300 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch (carboxylic acid/phenol) |

| ~930 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Interpretation and Causality: The presence of a very broad absorption in the 3400-3600 cm⁻¹ region is a strong indicator of the water of hydration.[7] The characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹.[8] The strong carbonyl (C=O) stretch of the carboxylic acid is a prominent feature around 1700 cm⁻¹. The C-F stretching vibrations of the highly fluorinated ring give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

-

Sample Application: Place a small amount of the solid 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal surface. Consistent pressure is key to reproducible results.[9][10][11]

-

Data Acquisition: Collect the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.[12]

Mass Spectrometry Data (ESI Negative Ion Mode)

| m/z | Ion |

| 209.0 | [M-H]⁻ |

| 165.0 | [M-H-CO₂]⁻ |

Interpretation and Causality: In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻, which for the anhydrous form would be at m/z 209.0. The water of hydration is typically lost in the ESI process. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), leading to the fragment ion [M-H-CO₂]⁻ at m/z 165.0.[13]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of a volatile base like ammonium hydroxide can aid in deprotonation for negative ion mode analysis.

-

-

Instrumental Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Source Conditions: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and intense signal for the [M-H]⁻ ion.

-

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight confirmation by MS. This in-depth guide serves as a valuable resource for researchers and drug development professionals, enabling confident identification, purity assessment, and utilization of this important fluorinated building block in their scientific endeavors.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Brzezinski, B., & Zundel, G. (2011). Hydration of simple carboxylic acids from infrared spectra of HDO and theoretical calculations. The Journal of Physical Chemistry B, 115(16), 4889-4897. DOI: 10.1021/jp200721k

- Max, J. J., & Chapados, C. (2009). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The Journal of Physical Chemistry A, 113(27), 7880-7888. DOI: 10.1021/jp902993s

-

Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Max, J. J., & Chapados, C. (2002). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The Journal of Physical Chemistry A, 106(27), 6452-6461. DOI: 10.1021/jp0135805

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. International journal of analytical chemistry, 2012, 282574. DOI: 10.1155/2012/282574

- Dale, A. J. (1971). Medium effects on the 19F chemical shifts and coupling constants of pentafluorophenol. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(1), 81–92. DOI: 10.1016/0584-8539(71)80009-0

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]

- Venter, A. R., & Botha, J. J. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(10), 823-843. DOI: 10.1002/jms.4423

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

University of Iowa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Wright, P., Alex, A., & Pullen, F. (2014). Predicting collision-induced dissociation spectra: Semi-empirical calculations as a rapid and effective tool in software-aided mass spectral interpretation. Rapid Communications in Mass Spectrometry, 28(10), 1127-1143. DOI: 10.1002/rcm.6870

- Harris, R. K., & Hodgkinson, P. (2012). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 2(4), 1346-1373. DOI: 10.3390/cryst2041346

- Ifa, D. R., Gumaelius, L., Eberlin, L. S., Manicke, N. E., & Cooks, R. G. (2008). Quantitative analysis of small molecules by desorption electrospray ionization mass spectrometry from polytetrafluoroethylene surfaces. Analytical and bioanalytical chemistry, 394(8), 2009-2018. DOI: 10.1007/s00216-009-2868-8

- Cech, N. B., & Enke, C. G. (2000). Relating electrospray ionization response to nonpolar character of small peptides. Analytical chemistry, 72(13), 2717-2723. DOI: 10.1021/ac991399+

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Retrieved from [Link]

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. DOI: 10.1002/rcm.3274

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

University of Maryland. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Ottawa. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate in Common Laboratory Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a critical fluorinated building block in the development of advanced pharmaceuticals, specialty polymers, and bioimaging agents.[1][2] Its physicochemical properties, particularly its solubility, are fundamental to its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility characteristics of its hydrate form. It synthesizes theoretical principles, presents available qualitative solubility data, and furnishes a detailed, field-proven protocol for experimental solubility determination. The document is intended to equip researchers, chemists, and formulation scientists with the necessary knowledge to effectively handle and utilize this compound in their work.

Introduction to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA)

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, hereafter referred to as TFHBA, is a perfluorinated derivative of 4-hydroxybenzoic acid. The presence of four fluorine atoms on the aromatic ring dramatically alters the molecule's electronic properties, acidity, lipophilicity, and metabolic stability.[1] These modifications make TFHBA a valuable intermediate for synthesizing novel compounds with enhanced efficacy or unique material properties.[1][3] In pharmaceutical development, it serves as a precursor for anti-inflammatory drugs and enzyme inhibitors.[1][2] The compound is typically supplied as a white, crystalline solid and is available as a hydrate.[4] Understanding the solubility of this hydrate form is a critical first step in experimental design, directly impacting reaction kinetics, purification strategies, and the development of viable formulations.

Core Physicochemical Properties

A molecule's solubility is governed by its intrinsic physicochemical properties. For TFHBA hydrate, the key parameters are summarized below.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₇H₂F₄O₃ (anhydrous) | [1] |

| Molecular Weight | 210.08 g/mol (anhydrous basis) | [1][5] |

| CAS Number | 207738-02-1 (hydrate); 652-34-6 (anhydrous) | [4][6] |

| Appearance | White solid | [1] |

| Melting Point | 104-107 °C (hydrate); 145-156 °C (anhydrous) | [1][4] |

| pKa | 5.3 | [2][3] |

The four electron-withdrawing fluorine atoms make TFHBA significantly more acidic (pKa 5.3) than its non-fluorinated parent compound, 4-hydroxybenzoic acid (pKa 9.3).[2][3] This lower pKa is a crucial consideration, as it dictates that the molecule will be ionized at neutral or basic pH, a factor that can be leveraged to enhance solubility in aqueous media.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[7] TFHBA possesses both a polar carboxylic acid and a hydroxyl group, capable of acting as hydrogen bond donors and acceptors. It also has a non-polar, electron-rich perfluorinated aromatic ring. This dual nature suggests it will exhibit nuanced solubility across different solvent classes.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the carboxyl and hydroxyl groups of TFHBA. However, the large, hydrophobic fluorinated ring can limit solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar groups of TFHBA effectively. The lack of a competing hydrogen-bond-donating network often makes them excellent solvents for compounds like TFHBA.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents lack the ability to form strong interactions with the polar functional groups of TFHBA, and thus, low solubility is expected.

The Critical Impact of the Hydrate Form

TFHBA is often supplied as a hydrate, meaning water molecules are incorporated into the crystal lattice structure.[4] This is a critical factor influencing its dissolution behavior. The anhydrous crystalline form is generally more soluble in aqueous media than its corresponding hydrate.[8][9]

The rationale for this phenomenon lies in the energetics of dissolution. For a compound to dissolve, the energy input to break the crystal lattice (lattice energy) must be overcome by the energy released upon forming new solute-solvent interactions (solvation energy).

-

High Lattice Energy: In a hydrate, the integrated water molecules often form strong hydrogen bonds, acting as "molecular glue" that holds the crystal lattice together more tightly than in the anhydrous form.[2][10]

-

Slower Dissolution: This increased lattice energy means that more energy is required to break apart the crystal, resulting in both a lower overall solubility and a slower rate of dissolution.[2][10]

Therefore, when working with TFHBA hydrate, it is essential to recognize that it will likely be less soluble and dissolve more slowly than the anhydrous form, particularly in aqueous or protic solvents.

Experimental Solubility Profile (Qualitative)

While precise quantitative solubility data for TFHBA hydrate is not widely available in public literature, a qualitative profile can be constructed from synthesis reports and supplier information. This provides a practical starting point for solvent selection.

| Solvent | Solvent Type | Expected Solubility | Rationale / Evidence |

| Water | Polar Protic | Insoluble | Explicitly stated by multiple chemical suppliers.[3][10][11] The hydrophobic fluorinated ring and stable hydrate lattice likely dominate. |

| Aqueous Base (e.g., 5% NaHCO₃) | Polar Protic | Soluble | The compound's pKa of 5.3 indicates it will be deprotonated by a weak base, forming a much more polar and water-soluble carboxylate salt.[12][13] |

| Methanol / Ethanol | Polar Protic | Moderately Soluble | A derivative shows moderate solubility in ethanol/water.[6] These alcohols can hydrogen bond with TFHBA but are less polar than water, better accommodating the fluorinated ring. |

| Acetone | Polar Aprotic | Soluble | Expected based on its polarity and ability to accept hydrogen bonds. |

| Tetrahydrofuran (THF) | Polar Aproti | Soluble | TFHBA is frequently dissolved in THF for chemical reactions, indicating good solubility.[14][15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A derivative is reported to have high solubility.[6] DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattices. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, a derivative shows high solubility.[6] It is an excellent solvent for polar organic molecules. |

| Hexane / Toluene | Non-Polar | Insoluble | The high polarity of the carboxylic acid and hydroxyl groups prevents dissolution in non-polar hydrocarbon solvents.[7] |

Note: The qualitative assessments for organic solvents are based on chemical principles, data from closely related derivatives, and its use as a reagent in published synthetic procedures. Experimental verification is strongly recommended.

Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized equilibrium solubility method is required. The following protocol is based on the internationally recognized OECD Test Guideline 105 (Water Solubility) and is adapted for use with organic solvents.[1][7][16] This method determines the saturation mass concentration of a substance in a given solvent under controlled conditions.

Principle of the Assay

An excess amount of the solid TFHBA hydrate is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV).

Workflow for Equilibrium Solubility Determination

The logical flow of the experimental protocol is outlined below.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation: Add an amount of TFHBA hydrate to a glass vial sufficient to ensure an excess of solid will remain after equilibrium is reached (e.g., add 10 mg to 1 mL of solvent). Record the exact weight.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a period sufficient to ensure equilibrium. A preliminary test may be needed, but 24 to 48 hours is typical.

-

Phase Separation: After the equilibration period, allow the vials to stand at the test temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a portion of the supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to prevent artificially high results.

-

Dilution: Immediately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method's standard curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, against a calibration curve prepared from a known stock solution of TFHBA hydrate.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Safety and Handling

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is classified as an irritant. Standard laboratory safety protocols should be strictly followed.[4][5]

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[4][5]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[8][9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]

Conclusion

While quantitative solubility data for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate remains scarce in public-facing literature, a robust qualitative profile can be confidently established. The compound is insoluble in water but shows increasing solubility in polar protic solvents like ethanol and is expected to be readily soluble in polar aprotic solvents such as THF, DMSO, and DMF. Its acidic nature (pKa 5.3) allows for solubilization in aqueous basic solutions. The presence of water in the crystal lattice (hydrate form) theoretically reduces its solubility and dissolution rate compared to the anhydrous material. For precise quantification, the standardized shake-flask method detailed herein provides a reliable and reproducible approach. This guide provides the foundational knowledge and practical tools necessary for scientists to effectively incorporate this versatile fluorinated building block into their research and development workflows.

References

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Pharma Drama. (2024, March 23). What are pharmaceutical hydrates and solvates? - Explainer video. Retrieved from [Link]

-

Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Anderson, B. D., & Conradi, R. A. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Molecular Pharmaceutics, 9(4), 855-867. Retrieved from [Link]

-

CatSci Ltd. (n.d.). Should I Develop the Hydrate Form of my Drug? Retrieved from [Link]

-

Unknown. (n.d.). Types of solutions. SlideShare. Retrieved from [Link]

-

University of Bath. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Paweletz, C. P., et al. (2022). Peptidomimetic Phenoxymethyl Ketone Warheads as Potent Dual-Mode Inhibitors against SARS-CoV-2 Mpro and Cathepsin. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. echemi.com [echemi.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. oecd.org [oecd.org]

- 8. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catsci.com [catsci.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. legislation.gov.uk [legislation.gov.uk]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of Polyfluorinated Benzoic Acids in Organic Synthesis

<

Abstract: Polyfluorinated benzoic acids represent a class of uniquely reactive building blocks that are indispensable in modern organic synthesis, particularly within medicinal chemistry and materials science. The presence of multiple fluorine atoms on the aromatic ring dramatically alters the electronic properties of both the carboxyl group and the arene core, unlocking distinct reactivity patterns compared to their non-fluorinated analogues. This guide provides an in-depth analysis of these properties and explores their application in key synthetic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Principle: Unpacking the Electronic Influence of Polyfluorination

The synthetic utility of polyfluorinated benzoic acids is a direct consequence of the powerful electron-withdrawing nature of fluorine atoms. Understanding this electronic modulation is critical to predicting and harnessing their reactivity.

A Tale of Two Effects: Induction vs. Resonance

Fluorine exerts two primary electronic effects on the aromatic ring:

-

A Strong Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is bonded. In a polyfluorinated system, this effect is additive, making the entire aromatic ring significantly electron-deficient.

-

A Weak Resonance Effect (+M): Although fluorine possesses lone pairs that can be donated to the π-system, this mesomeric effect is weak and is overwhelmingly overshadowed by the potent inductive effect.

The net result is a highly polarized molecule where the aromatic ring is electrophilic, and the acidity of the carboxylic acid proton is dramatically increased.

Impact on Acidity: A Quantitative Look

The cumulative inductive effect of fluorine atoms leads to a remarkable increase in the acidity of the benzoic acid. This is readily observed by comparing their pKa values. A lower pKa value signifies a stronger acid, meaning the conjugate base (carboxylate) is more stable and the proton is more easily donated.

| Compound | pKa in Water | Rationale |

| Benzoic Acid | 4.20 | Baseline acidity. |

| 4-Fluorobenzoic Acid | 4.14 | A single fluorine atom has a modest acidifying effect. |

| Pentafluorobenzoic Acid | 1.48 [1] | The five fluorine atoms create a powerful, cumulative electron-withdrawing effect, strongly stabilizing the resulting carboxylate anion. |

| Perfluorooctanoic Acid (PFOA) | ~ -0.5 [2] | For comparison, extending the perfluoroalkyl chain further enhances acidity to "superacid" levels.[2] |

This enhanced acidity means that polyfluorinated benzoic acids are often fully deprotonated under conditions where standard benzoic acids remain protonated, a crucial consideration for reaction design.

Key Transformations and Synthetic Protocols

The unique electronic landscape of polyfluorinated benzoic acids gives rise to three principal areas of reactivity: reactions at the carboxyl group, nucleophilic substitution on the aromatic ring, and decarboxylation.

Reactivity at the Carboxyl Group: Amide Bond Formation

While the carboxyl group is highly acidic, the resulting carboxylate is a relatively poor nucleophile due to the delocalization of the negative charge and the electron-withdrawing pull of the fluorinated ring. This can make amide bond formation sluggish compared to electron-rich benzoic acids.[3][4]

Causality Behind Experimental Choices: Standard coupling conditions may prove inefficient. The key is to generate a highly activated intermediate that is susceptible to attack by the amine. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective.[5][6] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which readily undergoes aminolysis.[5][7] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[8]

Workflow Diagram: HATU-Mediated Amide Coupling

Caption: General workflow for HATU-mediated amide coupling.

Experimental Protocol: Synthesis of N-benzyl-2,3,4,5,6-pentafluorobenzamide

-

Preparation: To a solution of pentafluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0°C, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Activation: Stir the mixture for 10-15 minutes at 0°C. A clear solution should be observed as the active ester forms.

-

Amine Addition: Add benzylamine (1.05 eq) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The most significant and synthetically powerful reaction of polyfluorinated benzoic acids is Nucleophilic Aromatic Substitution (SNAr).[9] The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles, displacing a fluoride ion.[10]

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[11] The nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10] The negative charge is delocalized across the ring and is further stabilized by the electron-withdrawing carboxylate group and the remaining fluorine atoms. Subsequent elimination of a fluoride ion restores aromaticity.

Regioselectivity: The carboxylate group (or the acid itself) preferentially directs nucleophilic attack to the para position (C4).[1][12] This is because the resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the carboxylate group, which is possible from the para and ortho positions. The para position is sterically more accessible, making it the major site of substitution.[13]

Mechanism Diagram: SNAr at the para-Position

Caption: SNAr mechanism on pentafluorobenzoic acid.

Experimental Protocol: Synthesis of 4-Phenoxy-2,3,5,6-tetrafluorobenzoic Acid

-

Preparation: In a round-bottom flask, dissolve pentafluorobenzoic acid (1.0 eq) and phenol (1.1 eq) in anhydrous Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The base serves to deprotonate both the phenol and the benzoic acid.

-

Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl. This will precipitate the product.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification if necessary.

| Nucleophile | Conditions | Yield (%) |

| Phenol | K₂CO₃, DMF, 90°C | >90% |

| Benzylamine | K₂CO₃, DMF, RT | >95% |

| Sodium thiophenoxide | THF, RT | >90% |

| Phthalimide | K₂CO₃, DMSO, 85°C | ~60-70%[14] |

Note: Yields are typical and may vary based on specific substrate and reaction scale.

Decarboxylation Reactions

Polyfluorinated benzoic acids can undergo decarboxylation to generate polyfluoroarene anions or radicals, which are valuable intermediates for forming C-C or C-H bonds.[15] This transformation is particularly useful for accessing polyfluorinated aromatic cores that can be further functionalized.[16]

Mechanistic Considerations: The high acidity and the electron-deficient nature of the ring facilitate the loss of CO₂. The reaction is often catalyzed by transition metals like copper or silver, which are thought to proceed through an aryl-metal intermediate after CO₂ extrusion.[17][18] Recent advances also utilize photoredox catalysis for radical-based decarboxylative functionalization.[15][16]

Protocol: Copper-Catalyzed Protodecarboxylation

This protocol converts a polyfluorinated benzoic acid to its corresponding polyfluorinated arene (e.g., pentafluorobenzoic acid to pentafluorobenzene).

-

Preparation: Combine the polyfluorinated benzoic acid (1.0 eq), copper(I) oxide (Cu₂O, 5-10 mol%), and a ligand such as 1,10-phenanthroline or tetramethylethylenediamine (TMEDA) in a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or quinoline.[19] The use of aliphatic amine ligands like TMEDA can significantly lower the required reaction temperature.[19]

-

Reaction: Heat the mixture under an inert atmosphere to 140-170°C. The reaction progress can be monitored by the cessation of CO₂ evolution.

-

Workup: After cooling, dilute the reaction with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove copper salts.

-

Purification: Wash the filtrate with aqueous acid (e.g., 1M HCl) and brine. Dry the organic layer, concentrate, and purify the resulting polyfluoroarene by distillation or chromatography.

Applications in Drug Development and Medicinal Chemistry

The incorporation of polyfluoroaryl motifs into drug candidates is a widely used strategy in medicinal chemistry.[20][21][22][23] These groups can impart several beneficial properties:

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[15]

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake.[20]

-

Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[24]